6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with azepane, benzylpiperazine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, nitration is performed to introduce the nitro group at the 5-position.
Substitution with Azepane: The azepane moiety is introduced via nucleophilic substitution, often using azepane and a suitable leaving group on the pyrimidine ring.
Introduction of Benzylpiperazine: The final step involves the coupling of benzylpiperazine to the 2-position of the pyrimidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The azepane and benzylpiperazine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its binding affinity to various receptors.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.
Altering Cellular Pathways: Affecting cellular pathways to induce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Azepan-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- 6-(Azepan-1-yl)-2-(4-phenylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- 6-(Azepan-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Uniqueness
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to the presence of the benzylpiperazine moiety, which may confer distinct biological activity compared to its analogs. This uniqueness can be leveraged in drug development to target specific biological pathways or receptors.
Properties
IUPAC Name |
6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(26-10-6-1-2-7-11-26)24-21(23-19)27-14-12-25(13-15-27)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCEZYESSCDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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